Product packaging for Methyl 4-chloro-2-methoxynicotinate(Cat. No.:CAS No. 1256826-55-7)

Methyl 4-chloro-2-methoxynicotinate

Cat. No.: B595429
CAS No.: 1256826-55-7
M. Wt: 201.606
InChI Key: QGZHMVMVSJXJTL-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Medicinal Chemistry and Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental scaffolds in the realms of medicinal chemistry and organic synthesis. As a basic heterocyclic aromatic organic compound, pyridine's unique nitrogen atom allows it to form hydrogen bonds with biological targets, significantly enhancing the pharmacokinetic properties of drug candidates. nih.gov This has led to the integration of the pyridine nucleus in over 7,000 existing drug molecules. rsc.org

The versatility of pyridine-based compounds is demonstrated by their wide array of biological activities, including applications as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. benthamdirect.comnih.gov A review of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. rsc.org Prominent examples of pharmaceuticals incorporating a pyridine core include the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the kinase inhibitor imatinib. nih.gov The adaptability of the pyridine structure makes it a consistently valuable component in the development of novel therapeutic agents. rsc.org

Overview of Halogenated and Alkoxy-Substituted Nicotinates in Contemporary Research

Halogenated and alkoxy-substituted nicotinates, which are derivatives of nicotinic acid (a form of vitamin B3), are significant subjects of contemporary chemical research. nih.gov These substitutions on the pyridine ring of the nicotinate (B505614) structure can modulate the molecule's electronic properties, reactivity, and biological activity.

Halogenation, the introduction of one or more halogen atoms, and alkoxylation, the addition of an alkoxy group (-OR), are key strategies in the design of new compounds. For instance, halogen-substituted alkoxy groups are utilized in the development of novel nicotinic acid derivatives with potential herbicidal properties. google.com The position and nature of these substituents are critical; for example, the placement of a chlorine atom can enhance a compound's binding to biological targets through its electron-withdrawing effects. Similarly, the presence of a methoxy (B1213986) group can influence a compound's stability and reactivity. Researchers are actively exploring various combinations of these substituents to create new molecules with specific functionalities for applications in pharmaceuticals and agrochemicals. acs.org

Rationale for Focused Investigation of Methyl 4-chloro-2-methoxynicotinate

The specific compound, this compound, warrants a focused investigation due to its unique structural features and its potential as a versatile building block in organic synthesis.

The structure of this compound is characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring of a methyl nicotinate scaffold. This specific arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group creates a distinct electronic environment on the pyridine ring, influencing its reactivity towards nucleophilic substitution and other transformations. The interplay between these substituents can direct the regioselectivity of further chemical modifications, making it a predictable and valuable intermediate. Positional isomerism, such as swapping the locations of the chloro and methoxy groups, can significantly alter the compound's solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1256826-55-7
Molecular FormulaC₈H₈ClNO₃
Molecular Weight201.61 g/mol
AppearanceSolid
Storage Condition2-8°C

Data sourced from multiple chemical suppliers. cymitquimica.commyskinrecipes.commyskinrecipes.com

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules. The chlorine atom at the 4-position can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester and methoxy groups also offer sites for further chemical modification. This versatility makes it a valuable precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, related 2-chloro-4-methoxynicotinic acid derivatives are used as intermediates in the synthesis of compounds with potential biological activity. The strategic placement of its functional groups allows for controlled and sequential reactions, a key aspect in the efficient construction of complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B595429 Methyl 4-chloro-2-methoxynicotinate CAS No. 1256826-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZHMVMVSJXJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739057
Record name Methyl 4-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256826-55-7
Record name Methyl 4-chloro-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 Chloro 2 Methoxynicotinate

Regioselective Synthesis Strategies

The core of synthesizing Methyl 4-chloro-2-methoxynicotinate lies in the ability to control the introduction of substituents onto the pyridine (B92270) ring with high regioselectivity. The electronic nature of the pyridine ring, characterized by its electron-deficient character which is further influenced by the existing substituents, dictates the feasibility and outcome of electrophilic and nucleophilic substitution reactions.

Exploration of Precursor Compounds for Targeted Functionalization

The choice of the starting material is paramount in devising an efficient synthetic route. The inherent reactivity of the precursor can be strategically exploited to direct the sequential or concurrent introduction of the desired functional groups.

Pyridinecarboxylic acids, particularly nicotinic acid and its derivatives, serve as versatile and readily available precursors for the synthesis of this compound. The carboxylic acid group can be readily converted to the methyl ester at a suitable stage of the synthesis. More importantly, the existing substituents on the pyridine ring of these acids can direct subsequent functionalization.

One common strategy involves the use of 2-hydroxynicotinic acid derivatives. The hydroxyl group can be converted to a methoxy (B1213986) group via methylation, and it also influences the position of subsequent electrophilic aromatic substitution reactions. For instance, starting with a suitably substituted 2-hydroxypyridine-4-carboxylic acid, the synthesis can proceed through esterification, methoxylation, and finally, chlorination.

Another approach utilizes 2-chloronicotinic acid derivatives as a key intermediate. The chloro group at the 2-position can be later displaced by a methoxy group through a nucleophilic aromatic substitution reaction. This strategy's success hinges on the selective introduction of a chlorine atom at the 4-position of the 2-chloronicotinate precursor.

A notable method for the synthesis of related 4-chloropyridine-2-carboxylic acid derivatives involves the oxidation of 4-chloro-2-methylpyridine. This highlights a pathway where the substitution pattern is established on a simpler pyridine derivative before the introduction of the carboxylate functionality.

Table 1: Synthetic Strategies from Pyridinecarboxylic Acid Derivatives

Starting MaterialKey Transformation StepsTarget Intermediate
2-Hydroxynicotinic AcidEsterification, O-methylation, ChlorinationMethyl 2-methoxy-4-halonicotinate
2-Chloronicotinic AcidEsterification, Chlorination at C4, Nucleophilic substitution with methoxide (B1231860)This compound
4-Chloro-2-methylpyridineOxidation to carboxylic acid, EsterificationMethyl 4-chloropicolinate

This table illustrates potential synthetic pathways and key intermediates starting from different pyridinecarboxylic acid derivatives.

Alternatively, the synthesis can commence from an already esterified nicotinate (B505614) precursor bearing other substituents. For example, starting with a methyl nicotinate derivative that has a directing group at a specific position can facilitate the regioselective introduction of the chloro and methoxy groups.

A plausible strategy could involve starting with methyl 2-aminonicotinate. The amino group is a strong activating group and can direct electrophilic substitution. Following the introduction of a chloro group, the amino group could potentially be transformed into a methoxy group through a diazotization reaction followed by reaction with methanol (B129727).

Another approach could utilize a pre-existing methoxy group to direct chlorination. For instance, the synthesis could start from methyl 2-methoxynicotinate. The challenge then becomes the selective introduction of a chlorine atom at the 4-position. The electronic properties of the methoxy group and the ester group will influence the regioselectivity of this halogenation step.

Halogenation Techniques for the Pyridine Ring

The introduction of a chlorine atom at the 4-position of the pyridine ring is a critical step in the synthesis of this compound. The choice of the chlorinating agent and the reaction conditions are crucial for achieving high selectivity and yield.

The direct chlorination of pyridine and its derivatives can be challenging due to the deactivation of the ring by the nitrogen atom. However, the presence of activating groups, such as a methoxy group, can facilitate electrophilic chlorination. For the synthesis of the target compound, the chlorination of a methyl 2-methoxynicotinate precursor is a key consideration.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS), sulfuryl chloride (SOCl₂), and chlorine gas (Cl₂). The choice of reagent and solvent can significantly impact the regioselectivity. For instance, NCS in a suitable solvent is often used for the selective chlorination of activated aromatic rings under relatively mild conditions.

In some cases, the pyridine nitrogen is first oxidized to the N-oxide. This modification activates the 4-position of the pyridine ring towards electrophilic attack. Following the chlorination step, the N-oxide can be reduced back to the pyridine.

Table 2: Common Chlorinating Agents and Their Applications

Chlorinating AgentAbbreviationTypical Reaction ConditionsNotes
N-ChlorosuccinimideNCSAcetonitrile, refluxMild and selective for activated rings.
Sulfuryl ChlorideSO₂Cl₂Neat or in a chlorinated solventCan be more reactive and less selective than NCS.
Chlorine GasCl₂Various solvents, often with a catalystHighly reactive and can lead to over-chlorination.

This table provides an overview of common chlorinating agents used in the synthesis of chlorinated pyridine derivatives.

While chlorination is the required transformation for the synthesis of this compound, a comparative understanding of other halogenation methods provides valuable context for the reactivity of the pyridine ring.

Bromination: Bromination of pyridine derivatives is typically achieved using N-bromosuccinimide (NBS) or bromine (Br₂). Similar to chlorination, the regioselectivity is influenced by the electronic nature of the substituents on the pyridine ring. Generally, bromination is less vigorous than chlorination, which can sometimes offer better control and selectivity. However, for the specific target molecule, a chloro substituent is required.

Fluorination: The direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine. More commonly, fluorinating agents such as Selectfluor® (F-TEDA-BF₄) are employed for electrophilic fluorination. The introduction of fluorine can significantly alter the biological activity of a molecule. While not directly applicable to the synthesis of the target compound, understanding the conditions and regioselectivity of fluorination reactions on similar pyridine systems can provide insights into the electronic effects governing electrophilic substitution on this heterocyclic scaffold.

The reactivity of the halogenating agent generally decreases in the order F₂ > Cl₂ > Br₂ > I₂. This trend influences the reaction conditions required and the potential for side reactions. For the synthesis of this compound, the focus remains on developing highly regioselective chlorination protocols that are compatible with the other functional groups present in the molecule.

Introduction of the Methoxy Group

The incorporation of a methoxy group at the C-2 position of the pyridine ring is a critical step in the synthesis of this compound. This transformation is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions, where a suitable methoxy source displaces a leaving group on the pyridine ring. The efficiency of this process can be significantly enhanced through modern techniques such as microwave-assisted synthesis.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Alkoxylation

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. nih.gov The SNAr mechanism for alkoxylation involves the attack of an alkoxide nucleophile on an aromatic ring that is activated by electron-withdrawing groups. youtube.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

For the synthesis of methoxypyridine derivatives, a common precursor is a chloropyridine, where the chlorine atom serves as the leaving group. The reaction is typically carried out using a sodium or potassium alkoxide in an appropriate solvent. The reactivity of the chloropyridine substrate is highly dependent on the position of the chloro substituent and the presence of other electron-withdrawing groups on the ring. nih.gov

Key Factors Influencing SNAr Alkoxylation:

FactorDescription
Leaving Group The nature of the leaving group is crucial. Halogens are common leaving groups, with their reactivity generally following the trend F > Cl > Br > I for SNAr reactions.
Nucleophile The strength and concentration of the alkoxide nucleophile directly impact the reaction rate.
Solvent Polar aprotic solvents are often employed to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion.
Activating Groups Electron-withdrawing groups ortho or para to the leaving group stabilize the negative charge of the Meisenheimer complex, thus accelerating the reaction. libretexts.org
Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net In the context of SNAr alkoxylation for the synthesis of methoxypyridine derivatives, microwave irradiation can significantly improve reaction efficiency. rasayanjournal.co.in

The application of microwave energy leads to rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating. This localized superheating can lead to dramatic rate enhancements, sometimes reducing reaction times from hours to minutes. nih.gov

Advantages of Microwave-Assisted SNAr Alkoxylation:

AdvantageDescription
Reduced Reaction Times Significant acceleration of the reaction, often from hours to minutes. rasayanjournal.co.in
Improved Yields Higher conversion of starting materials to the desired product.
Milder Reaction Conditions Potential to use lower temperatures and pressures compared to conventional methods. nih.gov
Enhanced Purity Reduced formation of byproducts due to shorter reaction times and more controlled heating.

Modern Catalytic Approaches in this compound Synthesis

Beyond the initial construction of the core structure, modern catalytic methods, particularly those employing palladium, offer powerful tools for the further functionalization of the pyridine ring in molecules like this compound. These methods allow for the precise introduction of a wide range of substituents, enabling the synthesis of diverse analogs for various applications.

Palladium-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are indispensable for the functionalization of heteroaromatic compounds, including pyridine derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. mdpi.com

In the context of this compound, the chloro substituent at the C-4 position can serve as a handle for Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Typical Components of a Suzuki-Miyaura Reaction:

ComponentExampleRole
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf)Facilitates the cross-coupling
Ligand Triphenylphosphine (PPh3), dppfStabilizes the palladium center and influences its reactivity
Base K2CO3, Cs2CO3, K3PO4Activates the organoboron reagent for transmetalation
Solvent Toluene, Dioxane, DMFSolubilizes reactants and influences reaction kinetics

Direct C-H borylation has emerged as a powerful strategy for the functionalization of aromatic and heteroaromatic compounds, as it avoids the need for pre-functionalized starting materials like organic halides. This reaction involves the catalytic conversion of a C-H bond to a C-B bond, typically using a boron-containing reagent like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a transition metal catalyst, often iridium or ruthenium. researchgate.net

While the direct C-H borylation of pyridine rings can be challenging due to the coordinating nature of the nitrogen atom, methodologies have been developed to achieve this transformation. The resulting borylated pyridine derivatives are versatile intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of functional groups. The regioselectivity of C-H borylation is often governed by steric and electronic factors. researchgate.net

Chemo- and Regioselectivity in Catalytic Transformations

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. The pyridine ring possesses multiple reactive sites, and controlling the position of functionalization is essential.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the selective functionalization of halogenated pyridines. nih.gov The relative reactivity of different halogen substituents (I > Br > Cl) can be exploited to achieve chemoselective transformations. For a hypothetical precursor such as a dihalo-2-methoxynicotinate, a less reactive chloro-substituent could be selectively retained while a more reactive bromo or iodo group at another position undergoes coupling.

The choice of catalyst and ligands plays a crucial role in directing the regioselectivity of these reactions. Different phosphine (B1218219) ligands, for example, can influence the steric and electronic environment around the metal center, thereby favoring reaction at one position over another. While specific studies on this compound are limited, research on related dichloropyridine systems demonstrates that ligand selection can effectively control the site of cross-coupling.

Late-stage functionalization via C-H activation is another advanced strategy that offers the potential for highly regioselective synthesis. nih.govsemanticscholar.orgnih.gov By employing directing groups, it is possible to activate and functionalize specific C-H bonds on the pyridine ring, providing a direct route to substituted derivatives without the need for pre-installed leaving groups.

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is increasingly becoming a vital consideration in chemical synthesis, aiming to reduce the environmental impact of chemical processes. ijarsct.co.inresearchgate.netnih.gov This involves the careful selection of solvents, maximizing atom economy, and improving reaction efficiency.

Solvent Selection and Optimization for Reduced Environmental Impact

The choice of solvent is a key factor in the environmental footprint of a synthetic process. Traditional syntheses of pyridine derivatives often utilize volatile and hazardous organic solvents. google.com Green chemistry encourages the use of safer alternatives.

For the synthesis of this compound, exploring greener solvents is a crucial step towards sustainability. Water, ionic liquids, and deep eutectic solvents are being investigated as environmentally benign reaction media for various organic transformations, including the synthesis of heterocyclic compounds. ijarsct.co.in Microwave-assisted synthesis, often in conjunction with green solvents or even under solvent-free conditions, can significantly reduce reaction times and energy consumption. researchgate.netnih.gov

The following table summarizes a selection of solvents and their environmental considerations, which could be evaluated for the synthesis of this compound.

SolventKey Properties & Environmental Considerations
Water Non-toxic, non-flammable, readily available. Can present challenges with the solubility of organic substrates.
Ethanol Renewable, biodegradable, relatively low toxicity.
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, offers a safer alternative to THF.
Ionic Liquids Low vapor pressure, high thermal stability. Recyclability is a key advantage, but toxicity and biodegradability need careful assessment.
Deep Eutectic Solvents (DES) Biodegradable, low cost, and easy to prepare. Considered a greener alternative to traditional ionic liquids. ijarsct.co.in

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govscranton.eduprimescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. libretexts.orgjocpr.comnih.gov

The atom economy of a synthetic route can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org

For the synthesis of this compound, a hypothetical chlorination reaction of Methyl 2-methoxy-4-hydroxynicotinate with phosphorus oxychloride would have a lower atom economy due to the formation of stoichiometric byproducts.

Hypothetical Reaction for Atom Economy Calculation:

Methyl 2-methoxy-4-hydroxynicotinate + POCl₃ → this compound + H₃PO₄

In contrast, catalytic C-H activation/chlorination reactions, if developed, could offer a significantly higher atom economy by avoiding the use of stoichiometric chlorinating agents.

The following table provides a hypothetical comparison of the atom economy for different types of reactions that could be involved in the synthesis of this compound.

Reaction TypeGeneral EquationAtom Economy
Substitution (e.g., Chlorination with POCl₃) Substrate-OH + POCl₃ → Substrate-Cl + H₃PO₄Low to Moderate
Addition A + B → C100% (Ideal)
Catalytic C-H Functionalization Substrate-H + Reagent → Substrate-Functional Group + H-Reagent byproductPotentially High

By prioritizing catalytic methods and designing synthetic routes that maximize the incorporation of reactant atoms into the final product, the synthesis of this compound can be made more efficient and environmentally sustainable. nih.gov

Chemical Reactivity and Transformation Studies of Methyl 4 Chloro 2 Methoxynicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring in Methyl 4-chloro-2-methoxynicotinate is susceptible to nucleophilic attack, particularly at the positions bearing the chloro and methoxy (B1213986) substituents. The relative reactivity of these positions is influenced by the electronic effects of the substituents and the nitrogen atom in the ring.

Reactivity of the Chlorine Atom at Position 4

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic substitution. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group, which stabilize the intermediate formed during the substitution process. Consequently, the chlorine atom can be displaced by a variety of nucleophiles.

Common nucleophilic substitution reactions at the 4-position involve amines, alkoxides, and thiols. For instance, reaction with primary or secondary amines can lead to the formation of the corresponding 4-amino-2-methoxynicotinates. Similarly, treatment with sodium methoxide (B1231860) would be expected to yield methyl 2,4-dimethoxynicotinate.

The general reaction scheme for nucleophilic substitution at the 4-position can be represented as follows:

Nucleophile (Nu⁻)Reagent ExampleProduct
AmineRNH₂Methyl 4-(alkylamino)-2-methoxynicotinate
AlkoxideNaORMethyl 4-alkoxy-2-methoxynicotinate
ThiolateNaSRMethyl 4-(alkylthio)-2-methoxynicotinate

Reactivity of the Methoxy Group at Position 2

The methoxy group at the 2-position is generally less reactive towards nucleophilic substitution compared to the chlorine atom at the 4-position. The 2-position is also activated by the ring nitrogen, but the methoxy group is a poorer leaving group than the chloride ion. However, under more forcing reaction conditions, nucleophilic displacement of the methoxy group can occur.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to other esters under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the ester proceeds through a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 4-chloro-2-methoxynicotinic acid. This reaction is reversible.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. Acidification of the reaction mixture is required to isolate the free carboxylic acid.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring in this compound will influence the position of any potential electrophilic attack.

Metal-Mediated Cross-Coupling Reactions

The chloro group at the C4 position of the pyridine ring is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

While the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used transformation for similar substrates, specific examples utilizing this compound are not extensively detailed in peer-reviewed literature. However, the reactivity of the C4-Cl bond is demonstrated in other related cross-coupling pathways, such as the Negishi coupling.

A documented example involves a Negishi cross-coupling reaction where this compound is coupled with an organozinc reagent. google.com This reaction highlights the utility of the compound as a building block in the synthesis of more complex molecules. The reaction was performed using a palladium catalyst and a specialized phosphine (B1218219) ligand to achieve the desired transformation. google.com

Table 1: Example of a Negishi Cross-Coupling Reaction

Reactant A Reactant B Catalyst Ligand Solvent Product

Data sourced from patent WO2018154519A1. google.com

The general mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi pathways involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the nicotinate (B505614), forming a Palladium(II) intermediate.

Transmetalation : The organic group from the organometallic partner (e.g., organoboron in Suzuki or organozinc in Negishi) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Palladium(0) catalyst. youtube.com

Furthermore, patent literature describes the conversion of the analogous tert-butyl 4-chloro-2-methoxynicotinate into tert-butyl 2-methoxy-4-vinylnicotinate, demonstrating that C-C bond formation at the C4 position is feasible, likely through Stille or Suzuki coupling with a vinyl organometallic reagent. google.com

The functional groups present in this compound allow for a variety of chemical transformations beyond cross-coupling reactions. These interconversions are crucial for tailoring the molecule for specific synthetic targets.

Derivatization via Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position is activated by the ring nitrogen and the C3-ester, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with various nucleophiles. While specific studies on this compound are limited, the reactivity of related 4-chloropyridine (B1293800) systems is well-established. Potential transformations include:

Amination : Reaction with primary or secondary amines to yield 4-amino-2-methoxynicotinates.

Alkoxylation/Aryloxylation : Substitution with alkoxides or phenoxides to form the corresponding ethers.

Thiolation : Displacement with thiols to generate 4-thioether derivatives.

These reactions typically proceed via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 4-chloro-2-methoxynicotinic acid. This carboxylic acid provides a new reactive handle for further modifications, such as amide bond formation.

Table 2: Potential Functional Group Interconversions

Starting Functional Group Reagent/Condition Resulting Functional Group Reaction Type
4-Chloro R₂NH 4-Amino Nucleophilic Aromatic Substitution
4-Chloro NaOR 4-Alkoxy Nucleophilic Aromatic Substitution
3-Methyl Ester LiOH, H₂O/THF 3-Carboxylic Acid Hydrolysis

Reduction and Oxidation Reactions of the Nicotinate Moiety

The reactivity of the nicotinate core towards reduction and oxidation allows for the modification of the ester and the aromatic ring.

Reduction: The selective reduction of the functional groups in this compound can lead to valuable synthetic intermediates.

Ester Reduction : The methyl ester can be reduced to a primary alcohol, (4-chloro-2-methoxypyridin-3-yl)methanol. This transformation is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting hydroxymethyl group can be used in subsequent synthetic steps.

Pyridine Ring Reduction : The pyridine ring is an aromatic heterocycle and is generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation with catalysts like platinum oxide or rhodium on carbon at high pressure and temperature, the ring can be reduced to the corresponding piperidine (B6355638) derivative. This would yield methyl 4-chloro-2-methoxypiperidine-3-carboxylate.

Oxidation: The pyridine ring is an electron-deficient system and is generally resistant to oxidative degradation.

N-Oxide Formation : The most common oxidation reaction for pyridines is the formation of a pyridine N-oxide. This can be accomplished by treating the substrate with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide alters the electronic properties of the ring, potentially modifying the reactivity at the other positions.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, offers the initial and most fundamental structural information.

¹H NMR: The proton NMR spectrum of Methyl 4-chloro-2-methoxynicotinate is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would feature two doublets corresponding to the two protons on the pyridine (B92270) ring. Additionally, two singlets would be observed for the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum would display eight distinct signals, one for each carbon atom in the unique environments of the molecule. The chemical shifts would correspond to the carbonyl carbon of the ester, the carbons of the pyridine ring (some attached to heteroatoms like oxygen and chlorine, influencing their shift), and the carbons of the two methyl groups. libretexts.org

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons on the pyridine ring, confirming their adjacent relationship. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). The HSQC spectrum would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two- to three-bond C-H correlations), which helps piece together the entire molecular framework. researchgate.net For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon, and the methoxy protons would correlate to the carbon on the pyridine ring to which the methoxy group is attached.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H to ¹³C)
Pyridine C-H (H5) ~8.2 ~150 C3, C4, C6
Pyridine C-H (H6) ~7.0 ~110 C2, C4, C5
Methoxy (-OCH₃) ~4.0 ~53 C2
Methyl Ester (-COOCH₃) ~3.9 ~52 C=O
Pyridine C-Cl (C4) - ~145 -
Pyridine C-O (C2) - ~165 -
Pyridine C-COOCH₃ (C3) - ~115 -

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit stereoisomerism (e.g., enantiomers or diastereomers). As a result, advanced NMR techniques for stereochemical analysis, such as Nuclear Overhauser Effect (NOE) experiments, are not required for its basic structural confirmation as there are no stereocenters to assign.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₈ClNO₃. calpaclab.com HRMS would be able to confirm this by matching the experimentally measured mass to the calculated exact mass (201.01927 g/mol ). epa.gov A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, showing two peaks for the molecular ion [M]+ and [M+2]+ in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions. nih.govfarmaciajournal.com In the synthesis of this compound or in reactions where it is used as a starting material, LC-MS allows for the rapid identification of reactants, intermediates, products, and byproducts in the reaction mixture. waters.com By taking small aliquots of the reaction over time, chemists can track the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, reaction time, and catalyst loading. farmaciajournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~1720-1740 C=O (Ester) Stretch
~1580-1600 C=C / C=N (Aromatic Ring) Stretch
~1200-1300 C-O (Ester and Ether) Stretch
~1000-1100 C-O (Ether) Stretch

The strong absorption band around 1720-1740 cm⁻¹ is highly indicative of the carbonyl (C=O) group in the methyl ester. The bands in the 1580-1600 cm⁻¹ region correspond to the stretching vibrations of the pyridine ring. The presence of C-O stretching bands for both the ester and the methoxy ether group, along with a band for the C-Cl bond, would further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, detailed X-ray crystallographic information for this compound is not publicly accessible. Extensive searches of scholarly databases and crystallographic repositories did not yield specific data regarding its crystal structure, such as its crystal system, space group, or unit cell dimensions.

While X-ray crystallography remains a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformation, such a study for this compound has not been reported in the available scientific literature.

For analogous compounds, X-ray diffraction studies are instrumental in confirming molecular geometry and stereochemistry. This type of analysis would be invaluable for understanding the solid-state conformation of this compound, including the planarity of the pyridine ring and the orientation of the methoxy and methyl ester substituents. However, without experimental crystallographic data, any discussion of its solid-state structure would be purely speculative.

Further research and publication in this area would be necessary to provide a comprehensive crystallographic characterization of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and reactivity of organic molecules like Methyl 4-chloro-2-methoxynicotinate.

By applying DFT methods, such as using the B3LYP hybrid functional with a suitable basis set (e.g., 6-31G*), one can optimize the molecule's three-dimensional structure to its lowest energy state. This optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the lengths of the C-Cl, C-O, and C=O bonds, as well as the planarity of the pyridine (B92270) ring.

From the electron density, various reactivity descriptors can be calculated. The electrostatic potential (ESP) map, for instance, visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack. The chlorine atom, due to its electron-withdrawing nature, and the carbonyl carbon of the ester group are expected to be significant electrophilic sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy (B1213986) group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity. The LUMO is likely to be distributed over the pyridine ring and the electron-deficient carbonyl group of the ester.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations on related chlorohydroquinone (B41787) structures have shown that modifications to the molecule can significantly alter this gap, thereby tuning its reactivity. chemrestech.com

Table 1: Predicted Physicochemical and FMO Properties (Note: The following values are illustrative, based on computational predictions for structurally similar compounds and general principles of quantum chemistry, as specific experimental or calculated values for this compound are not widely published.)

PropertyPredicted Value/DescriptionSignificance
Molecular Weight 201.61 g/mol Basic molecular property. calpaclab.com
HOMO Energy (Not published)Indicates electron-donating capability.
LUMO Energy (Not published)Indicates electron-accepting capability.
HOMO-LUMO Gap (Not published)Correlates with chemical reactivity and stability. chemrestech.com
Topological Polar Surface Area (TPSA) ~48.4 ŲPredicts transport properties in biological systems. chemscene.com
LogP ~1.5 - 1.9Measures lipophilicity. chemscene.comambeed.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone.

Transition State Characterization

For any chemical transformation involving this compound, such as nucleophilic aromatic substitution at the chloro-position, the reaction proceeds through a high-energy transition state. Using computational methods, this transition state can be located on the potential energy surface. Its structure and energy are critical for understanding the reaction's feasibility and rate. For instance, in a substitution reaction, the transition state would feature the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C-Cl bond. Characterizing this state confirms the proposed mechanism and helps in optimizing reaction conditions.

Energy Profiles of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile visualizes the energy changes along the reaction coordinate and allows for the determination of the activation energy—the energy barrier that must be overcome for the reaction to occur.

For example, the hydrolysis of the ester group in this compound can proceed via acid-catalyzed or base-catalyzed mechanisms. epa.gov Computational modeling can determine which pathway has a lower activation energy under specific conditions, thus predicting the favored reaction mechanism. epa.gov Similarly, in its use as a synthetic intermediate, such as in the synthesis of HIV integrase inhibitors or other complex molecules, energy profiles can elucidate the regioselectivity of reactions, for example, why a nucleophile preferentially attacks the 2-position or 6-position on the pyridine ring. researchgate.netacs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

While this compound is primarily a building block, the principles of SAR and QSAR are vital for designing the final, biologically active molecules derived from it. These models correlate chemical structure with biological activity.

Structure-Activity Relationship (SAR): This is a qualitative approach. For instance, SAR studies on related compound classes have shown that substitutions on the pyridine ring significantly impact biological activity. nih.gov By using this compound as a scaffold, chemists can synthesize a library of derivatives where the chloro or methoxy groups are replaced or modified. The resulting changes in activity help to build a map of which structural features are important for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR): QSAR models take this a step further by creating a mathematical relationship between chemical properties and activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can be particularly insightful. nih.gov In a hypothetical QSAR study on derivatives of this compound, one would calculate various molecular descriptors (e.g., steric, electronic, and hydrophobic properties). These descriptors would then be statistically correlated with measured biological activity (e.g., IC50 values). The resulting model can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. nih.gov Such studies have been successfully applied to design potent inhibitors for various biological targets, including enzymes and receptors. researchgate.netnih.gov

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly used to understand the electronic structure and predict reaction outcomes.

Frontier Molecular Orbitals (HOMO-LUMO): The reactivity of a chemical compound can be assessed by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. scirp.org For substituted pyridines, DFT calculations at levels like B3LYP/6-311G+(d,p) are employed to determine these orbital energies and thus predict nucleophilicity. ias.ac.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visualization of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a substituted pyridine like this compound, an MEP analysis would reveal the most likely sites for electrophilic and nucleophilic attack. Generally, the nitrogen atom in the pyridine ring is an electron-rich center, while the carbon atoms, influenced by electron-withdrawing substituents like chlorine and the methoxycarbonyl group, would be electrophilic centers. scirp.org Kinetic and theoretical studies on similar 2-methoxy-nitropyridines have used DFT to confirm that the carbon atom at the C-2 position is the most electrophilic center, guiding the understanding of SNAr reaction mechanisms. researchgate.net

Theoretical Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of potential reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, which are common for chloropyridines, theoretical calculations can confirm the reaction mechanism and the rate-determining step. researchgate.net Studies on other substituted pyridines have used DFT to model their catalytic activity in acylation reactions by calculating the stability of reaction intermediates. researchgate.net Similar methodologies could be applied to this compound to predict its behavior in various synthetic transformations.

Table 1: Theoretical Descriptors for Reactivity Prediction

Descriptor Significance Typical Computational Method
HOMO Energy Indicates nucleophilicity (electron-donating ability) DFT (e.g., B3LYP/6-311G+(d,p))
LUMO Energy Indicates electrophilicity (electron-accepting ability) DFT (e.g., B3LYP/6-311G+(d,p))
HOMO-LUMO Gap (ΔE) Index of chemical stability and reactivity Calculated from HOMO/LUMO energies
MEP Analysis Identifies sites for nucleophilic/electrophilic attack Calculated from electron density

In Silico Screening and Lead Optimization

The pyridine scaffold is a highly significant structural motif in medicinal chemistry, present in numerous approved drugs. auctoresonline.orgdovepress.com In silico techniques are instrumental in leveraging scaffolds like this compound for drug discovery, from initial hit identification to lead optimization.

Virtual Screening and Molecular Docking: Virtual screening involves computationally docking large libraries of compounds against a biological target to identify potential hits. Pyridine-based scaffolds are frequently used in these campaigns. For instance, in silico screening of pyridine derivatives has been successfully used to identify novel α-glucosidase inhibitors. nih.gov In such studies, a compound like this compound could serve as a core fragment. Its known structure would be used as a starting point, and virtual libraries would be generated by adding various substituents. These virtual compounds are then docked into the active site of a target protein to predict their binding affinity and mode of interaction. This approach helps prioritize which derivatives to synthesize and test experimentally. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of derivatives based on the this compound scaffold, QSAR can be used to predict the activity of unsynthesized compounds. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a model can be built to guide the design of new analogs with improved potency and selectivity. researchgate.net

ADMET Prediction: A critical part of lead optimization is ensuring that a potential drug has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties early in the discovery process. For derivatives of this compound, in silico platforms can estimate parameters like Lipinski's rule of five, aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. auctoresonline.org This pre-synthesis analysis saves significant time and resources by flagging compounds with a low probability of success. auctoresonline.org

Scaffold Hopping and Library Design: In silico methods also enable "scaffold hopping," where the core structure is replaced by a different one that maintains similar spatial arrangements of key functional groups. A known active compound containing the this compound core could be used as a template to search for novel, structurally distinct chemotypes with similar or improved biological activity. nih.gov This expands the chemical space and can lead to new intellectual property.

Table 2: In Silico Techniques in Drug Discovery

Technique Application Relevance to Scaffold
Molecular Docking Predicts binding affinity and orientation of a ligand in a protein's active site. Identifies potential biological targets and prioritizes derivatives for synthesis.
QSAR Correlates chemical structure with biological activity to predict potency. Guides the rational design of new analogs with enhanced activity.
ADMET Prediction Estimates pharmacokinetic and toxicity properties of a compound. Filters out compounds with poor drug-like properties early on.

Applications in Agrochemical and Materials Science Research

Utility in Agrochemical Synthesis

The structural backbone of Methyl 4-chloro-2-methoxynicotinate is shared by many biologically active compounds, particularly in the agrochemical sector. Nicotinic acid and its derivatives are known to be involved in vital processes in living organisms, and their synthetic analogues have been extensively explored for crop protection. chemistryjournal.netresearchgate.net

This compound and its structural relatives are key precursors in the synthesis of modern herbicides and pesticides. The pyridine (B92270) ring is a common feature in many commercial agrochemicals, and the specific substituents on this compound allow for its incorporation into larger, more complex active ingredients.

Patents and research literature show that chloronicotinate esters are used to build novel nicotinamide (B372718) compounds that exhibit significant herbicidal activity against a variety of weeds, while maintaining high safety profiles for crops like wheat and corn. google.com For instance, derivatives such as ethyl 4-chloro-2-((1-methyl-1H-tetrazol-5-yl)methoxy)-6-(trifluoromethyl)nicotinate have been synthesized as part of the development of new herbicidal compositions. google.com The synthesis of these complex molecules often involves the reaction of a nicotinate (B505614) ester with other chemical moieties.

The general class of substituted nicotinic acid derivatives is used to create compounds that can modify biological pathways in plants and insects. For example, 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a selective herbicide of the phenoxyacetic acid class used to control broadleaf weeds. google.com While its synthesis route is different, it highlights the importance of chloro-substituted aromatic compounds in herbicides. The presence of the reactive chlorine atom on the pyridine ring of this compound makes it a suitable starting material for similar synthetic strategies. google.com

Table 1: Examples of Agrochemicals Derived from Related Nicotinate Structures
Base StructureResulting Agrochemical ClassApplicationReference
Ethyl 4-chloro-nicotinate derivativeNicotinamide CompoundHerbicide for post-emergence or pre-emergence treatment of weeds. google.com
Methyl 6-chloro-2-(chloromethyl)nicotinateGeneral Pesticides/HerbicidesDevelopment of herbicides and pesticides by leveraging reactivity for functionalization.
2-Methylphenoxyacetic acidPhenoxyacetic acid herbicide (MCPA)Selective systemic herbicide for broadleaf weeds. google.com
General Methyl Nicotinate DerivativesInsecticidesInvestigated for insecticidal activity against various insects. chemistryjournal.netresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to the design of effective agrochemicals. core.ac.uk For nicotinic acid derivatives, the type, number, and position of substituents on the pyridine ring dramatically influence their biological activity. The development of new anti-infectives often targets specific enzyme pathways, a strategy that is also applicable to herbicides and pesticides. uni-saarland.derug.nl

In the context of compounds like this compound, the key structural features influencing activity are:

The Pyridine Ring: This core structure mimics natural biomolecules, allowing it to interact with biological targets.

The Chloro Substituent: The position and electronegativity of the chlorine atom are critical. It can influence the molecule's binding affinity to target enzymes and its metabolic stability within the target organism. Changing a chloro group to a fluoro group, for instance, is known to alter antimicrobial activity in related compounds.

The Methoxy (B1213986) Group: This group can affect the molecule's solubility and how it is transported and metabolized in the plant or insect. cymitquimica.com

The Methyl Ester: The ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the actual active form of the molecule. This pro-drug strategy is common in agrochemical design.

Research on related compounds demonstrates these principles. For example, in a series of 2-(arylamino)-6-(trifluoromethyl)nicotinate derivatives, the position of a chlorine atom on an attached aryl ring significantly impacted inhibitory activity against viral enzymes. mdpi.com This underscores the high degree of positional sensitivity in the SAR of substituted pyridines.

Integration into Advanced Materials Research

The functional groups of this compound also make it a candidate for applications in materials science, where pyridine-based ligands and monomers are used to create materials with specific electronic, optical, or coordination properties.

Nicotinate esters, including methyl nicotinate, are effective ligands for creating coordination compounds with transition metals. rsc.org Research has shown that methyl and ethyl nicotinate can coordinate with ruthenium centers to form complexes that release nitric oxide upon irradiation with light. rsc.org These photoactive properties are of interest for applications in photodynamic therapy and controlled-release systems. Given its structural similarity, this compound could likewise serve as a ligand, with the chloro and methoxy groups providing a way to fine-tune the electronic properties and stability of the resulting metal complex.

In polymer science, pyridine-containing monomers are used to synthesize functional polymers. For example, molecularly imprinted polymers (MIPs) have been created using 4-vinylpyridine (B31050) to selectively recognize and bind phenoxyacetic acid herbicides. nih.gov While not a direct application of this compound, this demonstrates the utility of the pyridine moiety in creating tailored polymer matrices. The ester and chloro groups on this compound offer potential sites for polymerization or for grafting onto existing polymer backbones to impart specific functionalities.

Pyridine derivatives are integral to the development of organic electronic and optical materials due to their electron-deficient nature, which facilitates electron transport. Structurally similar compounds to this compound have found applications in this area. For example, 2-Chloro-4-methoxynicotinaldehyde, which shares the chloro- and methoxy-substituted pyridine ring, is used as an intermediate in the synthesis of functional materials like organic semiconductors and organic light-emitting diodes (OLEDs).

The combination of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyridine ring of this compound can create a dipole and influence the molecule's frontier molecular orbitals (HOMO/LUMO levels). This electronic tuning is a key strategy in designing materials for organic electronics. The potential for this compound and its derivatives to be incorporated into larger conjugated systems makes it a person of interest for researchers exploring new materials for displays, lighting, and sensors. bldpharm.com

Table 2: Comparison of Functional Groups in Nicotinate Derivatives and Their Material Science Applications
CompoundKey Functional GroupsApplication AreaPotential RoleReference
This compoundPyridine, Chloro, Methoxy, Methyl EsterCoordination Chemistry, Organic ElectronicsLigand for photoactive metal complexes; building block for organic semiconductors. rsc.org
2-Chloro-4-methoxynicotinaldehydePyridine, Chloro, Methoxy, AldehydeOrganic Electronics (OLEDs, semiconductors)Intermediate for larger functional materials; aldehyde group allows facile derivatization.
Methyl Nicotinate / Ethyl NicotinatePyridine, Methyl/Ethyl EsterCoordination ChemistryLigand for light-sensitive ruthenium complexes that release nitric oxide. rsc.org
4-VinylpyridinePyridine, VinylPolymer ScienceFunctional monomer for creating molecularly imprinted polymers. nih.gov

Future Research Directions and Unexplored Avenues

Chemoinformatic and Data Mining Approaches for Novel Applications

The application of chemoinformatic and data mining techniques to Methyl 4-chloro-2-methoxynicotinate is a nascent field with significant potential. By leveraging computational tools, researchers can predict the bioactivity and physicochemical properties of novel derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.

Table 1: Chemoinformatic Approaches and Potential Applications

Chemoinformatic ToolApplication for this compound
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of novel derivatives based on their structural features. This can accelerate the discovery of new drug candidates or agrochemicals.
Molecular Docking Simulate the binding of this compound derivatives to specific protein targets, providing insights into their mechanism of action and guiding the design of more potent inhibitors or modulators.
Pharmacophore Modeling Identify the essential structural features required for a specific biological activity, enabling the design of new molecules with improved potency and selectivity.
Virtual Screening Screen large virtual libraries of compounds derived from this compound against biological targets to identify potential hits for further experimental validation.

Data mining of existing chemical databases can also uncover hidden relationships between the structure of this compound and its observed activities, leading to the identification of new therapeutic or industrial applications.

Continuous Flow Chemistry and Microfluidic Reactor Applications

The adoption of continuous flow chemistry and microfluidic reactors offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and higher yields. nih.govufluidix.com The synthesis of pyridine (B92270) derivatives, in general, has benefited from these technologies, suggesting a promising avenue for the production and functionalization of this compound. nih.govuni-mainz.deescholarship.org

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise control over reaction parameters. ufluidix.com This is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes. The quaternization of poly(4-vinylpyridine) has been successfully demonstrated in a continuous flow system, highlighting the potential for polymer functionalization using related pyridine building blocks. nih.govescholarship.org Furthermore, electrochemical reactions in microfluidic reactors have shown to control regioselectivity in the carboxylation of pyridines, a strategy that could be adapted for the selective functionalization of this compound. nih.gov

Asymmetric Synthesis and Enantioselective Transformations

The development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives is a significant area of research, driven by the prevalence of these motifs in pharmaceuticals and natural products. chim.itrsc.org While challenging, several strategies have emerged that could be applied to this compound to generate enantiomerically enriched products.

Recent advances include the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to alkenyl pyridines and the palladium-catalyzed asymmetric cycloaddition for the synthesis of chiral pyridines. chim.it The use of chiral-at-metal Rh(III) complexes has also proven effective in the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. rsc.org Furthermore, the synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction presents another potential route for creating chiral ligands and catalysts from pyridine precursors. rsc.org The nickel-catalyzed asymmetric Negishi cross-couplings using chiral pyridine bis(oxazoline) ligands have shown high enantioselectivity for the synthesis of chiral allylic compounds. nih.gov These established methods provide a strong foundation for developing enantioselective transformations of this compound.

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. numberanalytics.com Enzymes, operating under mild conditions, can catalyze a wide range of transformations with high chemo-, regio-, and stereoselectivity. nih.govrsc.org While specific biocatalytic applications for this compound are yet to be extensively explored, the broader field of pyridine biocatalysis suggests significant potential.

Lipases have been successfully employed in the multicomponent synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Moreover, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed, utilizing an amine oxidase/ene imine reductase cascade to produce substituted piperidines with high stereocontrol. acs.org The enzymatic C-H oxyfunctionalization of pyridines using whole-cell biocatalysts also presents a sustainable method for introducing hydroxyl groups. rsc.org Investigations into the enzymatic halogenation and dehalogenation of pyridines could also lead to novel synthetic routes. For instance, microsomal glutathione (B108866) S-transferase has been shown to catalyze the substitution of the chlorine atom in 2-chloropyridines with glutathione, suggesting that similar enzymatic transformations could be possible for this compound. researchgate.net

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step with high atom economy. bohrium.comresearchgate.net The pyridine scaffold is a common target for MCRs, and incorporating this compound into such reactions could lead to a diverse range of novel heterocyclic compounds. bohrium.comnih.gov

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, for example, has been utilized for the synthesis of imidazo[1,2-a]pyridines. researchgate.net Zinc(II)-catalyzed multicomponent synthesis of substituted pyridines from alcohols and ammonium (B1175870) acetate (B1210297) offers a sustainable approach. acs.org Given the reactivity of the chloro- and ester functionalities in this compound, it could potentially participate as a key component in various MCRs, such as the Povarov-type reaction for the synthesis of biquinolines or in reactions involving ylidenemalononitriles to form multi-substituted pyridines. acs.orgnih.gov

Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the development of a circular economy are increasingly important drivers in chemical research and industry. ijarsct.co.inresearchgate.net For the synthesis and application of this compound, this translates to the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. nih.govd-nb.info

The use of green solvents like Cyrene™ has been shown to be effective for nucleophilic aromatic substitutions of nicotinic esters, offering a less toxic alternative to traditional polar aprotic solvents. researchgate.netacs.org The development of catalytic processes for the synthesis of nicotinic acid derivatives, such as the direct air oxidation of picolines, aligns with the goals of green chemistry by utilizing readily available and non-toxic oxidants. chimia.chnih.gov Exploring the potential of this compound as a building block for recyclable polymers or in catalytic cycles where it can be regenerated and reused would be significant steps towards a circular economy model for this compound.

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-chloro-2-methoxynicotinate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves chlorination and methoxylation of nicotinic acid derivatives. A common approach is the esterification of 4-chloro-2-methoxynicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl gas). Purity optimization requires rigorous purification steps:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves byproducts like 6-chloro-4-methoxynicotinaldehyde, a common impurity .
  • Analytical Confirmation : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity >95% by HPLC (C18 column, acetonitrile/water gradient) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Look for methoxy singlet at δ 3.9–4.1 ppm and aromatic protons at δ 8.2–8.5 ppm (pyridine ring) .
    • ¹³C NMR : Confirm ester carbonyl at δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 202.0 (theoretical 201.6) .
  • Elemental Analysis : Match calculated C (47.4%), H (3.5%), N (6.9%) to experimental values within ±0.3% .

Basic: What storage conditions ensure the stability of this compound in long-term studies?

Methodological Answer:
Stability is influenced by temperature, light, and moisture:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition or photodegradation .
  • Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the ester group .
  • Stability Monitoring : Conduct monthly HPLC checks for degradation products (e.g., free carboxylic acid at retention time 4.2 min) .

Advanced: How can researchers resolve contradictions in reported reactivity data for nucleophilic substitutions involving this compound?

Methodological Answer:
Contradictions often arise from solvent polarity or competing reaction pathways:

  • Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess nucleophilic attack efficiency. For example, DMF may favor SNAr at the 4-chloro position, while THF promotes side reactions .
  • Kinetic Studies : Use in situ IR or LC-MS to track intermediate formation (e.g., Meisenheimer complexes) and identify rate-limiting steps .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways, explaining discrepancies in regioselectivity .

Advanced: What strategies address challenges in regioselective functionalization of the pyridine ring?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N-position) to block undesired sites during cross-coupling reactions .
  • Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like XPhos) to target the 5-position, leveraging the methoxy group’s electron-donating effect .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., methyl-d₃) to track substituent effects via kinetic isotope studies .

Advanced: How can researchers validate the biological relevance of this compound in drug discovery without commercial bias?

Methodological Answer:

  • Targeted Assays : Screen against kinase libraries (e.g., EGFR, JAK2) using fluorescence polarization assays to identify binding affinities (IC₅₀ <10 µM suggests therapeutic potential) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess susceptibility to CYP450 enzymes .
  • Toxicity Profiling : Use zebrafish embryos to evaluate developmental toxicity at 1–100 µM, comparing to structurally similar, non-toxic nicotinate derivatives .

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